Triazoxide
Overview
Description
. It belongs to the class of benzotriazines and is characterized by its unique structure, which includes a chlorine atom and an imidazole ring. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Triazoxide has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Triazoxide, also known as Triazoxid, is a fungicide that is used as a seed treatment for control of seed-borne diseases . It primarily targets the blood system . The compound is rapidly and extensively absorbed but only partly bioavailable (50%) to the target organ due to its biokinetic properties .
Mode of Action
This compound is a member of the class of benzotriazines that is 1,2,4-benzotriazine 1-oxide which is substituted by chlorine at position 7 and by a 1H-imidazol-1-yl group at position 3 . It is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .
Biochemical Pathways
This compound exerts its effects through binding to the SUR subunit of the KATP channel which has the effect of ‘opening’ the channel leading to increased potassium entry into the cell and hyperpolarization of the cell membrane . This results in a decrease in calcium influx, and a subsequently reduced release of insulin .
Result of Action
The result of this compound’s action is the inhibition of insulin release . This is achieved by the opening of ATP-dependent potassium channels on pancreatic beta cells in the presence of ATP and Mg 2+, resulting in hyperpolarization of the cell and inhibition of insulin release .
Action Environment
The action of this compound, like many other enzymes, can be influenced by environmental factors such as temperature, pH, and concentration . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate . Therefore, the efficacy and stability of this compound could potentially be influenced by these environmental factors.
Biochemical Analysis
Cellular Effects
It is known that Triazoxide is highly toxic to certain fungi, indicating that it likely has significant effects on cellular processes in these organisms
Molecular Mechanism
It is known to be a fungicide, suggesting that it likely interacts with biomolecules in fungi to inhibit their growth
Temporal Effects in Laboratory Settings
This compound may be considered to be highly to very highly persistent in soil under dark aerobic conditions at 20°C (DT. 50 lab (biphasic kinetic, overall) = 208 – 278 days) . The degradation of this compound proceeds either through reduction to M01, or through production of M02 .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound in animal models. It has been suggested that residues are not expected in commodities of animal origin
Metabolic Pathways
It is known that this compound is a fungicide, suggesting that it likely interacts with metabolic pathways in fungi to inhibit their growth
Preparation Methods
Synthetic Routes and Reaction Conditions: Triazoxide can be synthesized through several methods. One common approach involves the reaction of substituted nitrile with hydrated hydrazine in the presence of dichloromethane and ethanol, followed by oxidation using sodium nitrite in acetic acid . This method yields high purity triazoxid with good efficiency.
Industrial Production Methods: In industrial settings, triazoxid is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process typically involves the use of high-purity reagents and solvents to achieve consistent product quality. The reaction is monitored using advanced analytical techniques to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: Triazoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert triazoxid into its corresponding reduced forms.
Substitution: The chlorine atom in triazoxid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in acetic acid is commonly used for oxidation reactions.
Reduction: Hydrazine and other reducing agents are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed:
Comparison with Similar Compounds
Tricyclazole: Another benzotriazine derivative used as a fungicide.
Triazamate: A triazine-based compound with insecticidal properties.
Triticonazole: A triazole fungicide used in agriculture.
Comparison: Triazoxide is unique due to its specific structure, which includes both a chlorine atom and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to other similar compounds, triazoxid offers a broader spectrum of activity and higher efficacy in certain applications .
Properties
IUPAC Name |
7-chloro-3-imidazol-1-yl-1-oxido-1,2,4-benzotriazin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O/c11-7-1-2-8-9(5-7)16(17)14-10(13-8)15-4-3-12-6-15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKIPDJXCAMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N3C=CN=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058169 | |
Record name | Triazoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72459-58-6 | |
Record name | Triazoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72459-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triazoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAZOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C2N58DT4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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